REACTION_CXSMILES
|
C([N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1(N)C)(OC(C)(C)C)=O.C([Li])CCC.[CH3:21][N:22](OC)[C:23]([CH:25]1[CH2:27][CH2:26]1)=O.Cl>C1COCC1>[CH:25]1([C:23]2[NH:22][C:21]3=[N:8][CH:9]=[CH:10][CH:11]=[C:12]3[CH:13]=2)[CH2:27][CH2:26]1
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Name
|
N-boc-2-aminopicoline
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(C=CC=C1)(C)N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1CC1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 60° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
ADDITION
|
Details
|
The aqueous layer was basified by the addition of 10M sodium hydroxide, with ice/water cooling, until the pH was 10-12
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with DCM (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=2C(=NC=CC2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |